molecular formula C10H21NO B2719730 2-(1-Propyl-piperidin-2-yl)-ethanol CAS No. 876488-01-6

2-(1-Propyl-piperidin-2-yl)-ethanol

Cat. No. B2719730
CAS RN: 876488-01-6
M. Wt: 171.284
InChI Key: VYTXWGYJPWQBAR-UHFFFAOYSA-N
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Description

2-(1-Propyl-piperidin-2-yl)-ethanol, also known as NPP or N-PP, is a chemical compound that belongs to the family of piperidine derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

2-(1-Propyl-piperidin-2-yl)-ethanol acts as a selective dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to its receptors in the brain. This leads to a decrease in dopamine activity, which can have various effects on the brain and behavior. 2-(1-Propyl-piperidin-2-yl)-ethanol has also been found to have an affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-(1-Propyl-piperidin-2-yl)-ethanol has been found to have various biochemical and physiological effects, including a decrease in dopamine activity, an increase in serotonin activity, and a decrease in noradrenaline activity. It has also been found to have anxiolytic and antipsychotic properties, which may be due to its effects on dopamine and other neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

2-(1-Propyl-piperidin-2-yl)-ethanol has several advantages for lab experiments, including its ease of synthesis, low cost, and selective pharmacological effects. However, it also has some limitations, including its potential toxicity and lack of specificity for dopamine receptors. These limitations should be taken into account when designing experiments using 2-(1-Propyl-piperidin-2-yl)-ethanol.

Future Directions

There are several potential future directions for research on 2-(1-Propyl-piperidin-2-yl)-ethanol. One area of interest is the development of new drugs based on 2-(1-Propyl-piperidin-2-yl)-ethanol's pharmacological properties, particularly its anxiolytic and antipsychotic effects. Another area of interest is the study of 2-(1-Propyl-piperidin-2-yl)-ethanol's effects on other neurotransmitter systems, such as glutamate and GABA. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Propyl-piperidin-2-yl)-ethanol and its potential therapeutic applications.

Synthesis Methods

2-(1-Propyl-piperidin-2-yl)-ethanol can be synthesized using a simple method that involves the reaction between 2-piperidone and 1-bromopropane in the presence of sodium hydride. The resulting product is then reduced using sodium borohydride to obtain 2-(1-Propyl-piperidin-2-yl)-ethanol. This synthesis method is relatively easy and cost-effective, making 2-(1-Propyl-piperidin-2-yl)-ethanol a viable option for scientific research.

Scientific Research Applications

2-(1-Propyl-piperidin-2-yl)-ethanol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D2 receptor antagonist, which makes it a valuable tool for studying the role of dopamine in the brain. 2-(1-Propyl-piperidin-2-yl)-ethanol has also been found to have anxiolytic and antipsychotic properties, which make it a potential candidate for developing new drugs to treat anxiety and psychosis.

properties

IUPAC Name

2-(1-propylpiperidin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-7-11-8-4-3-5-10(11)6-9-12/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTXWGYJPWQBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Propyl-piperidin-2-yl)-ethanol

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